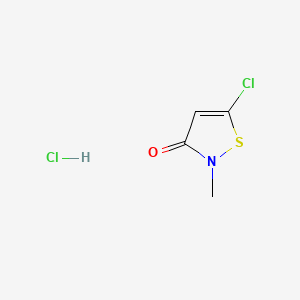

5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride

Vue d'ensemble

Description

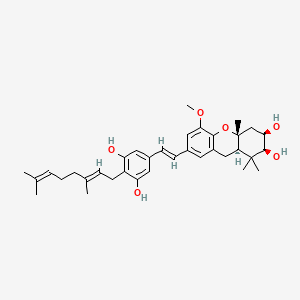

5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride, also known as Kathon CG, is a preservative that belongs to the group of sesquiterpene lactones . It is used in cosmetics, pharmaceuticals, and industrial products as an antimicrobial agent . It has been shown to be effective against bacteria such as Escherichia coli and Staphylococcus aureus .

Synthesis Analysis

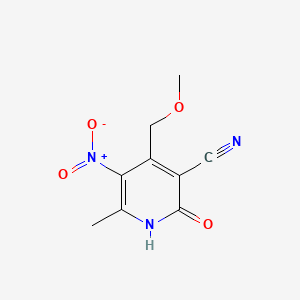

Isothiazolinones can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid . Ring-closure of the thiol-amide is typically effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .Molecular Structure Analysis

The molecular formula of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride is C4H4ClNOS .Chemical Reactions Analysis

5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride can be synthesized through several steps . The process starts with isothiazol-3-one as the starting material . Copper chloride is added in the reaction solvent, followed by ammonium chloride . Methyl iodide is then added to the reaction system .Physical And Chemical Properties Analysis

The EC Number of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride is 247-500-7 and the CAS number is 26172-55-4 .Applications De Recherche Scientifique

Biocide in Coatings and Paper Products

5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride: is extensively used as a biocide in the processing of coatings and paper products . It ensures that these materials remain free from microbial growth, which can lead to degradation and spoilage. The European Food Safety Authority (EFSA) has evaluated its safety, concluding that it poses no safety concern for consumers when used properly .

Antimicrobial Agent in Water Treatment

This compound is recognized for its antimicrobial properties, particularly in industrial water treatment applications . It controls microbial growth and biofouling, which is essential for maintaining the quality and safety of water systems.

Biocide in Fuel Systems

Research has explored the use of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride as a biocide in aircraft fuel systems . Its effectiveness against various microbial isolates has been assessed, highlighting its potential to improve the reliability and safety of fuel storage.

Preservation of Industrial Products

The compound is used as a preservative in a wide range of industrial products due to its biocidal properties. It helps in extending the shelf life and ensuring the quality of products by preventing microbial contamination .

Safety Evaluation for Consumer Use

The safety of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride has been thoroughly assessed to ensure that it is safe for consumer use, especially when present in products that come into contact with food . The EFSA has provided guidelines on the maximum residual amounts permissible in finished products .

Study of Toxicity and Environmental Impact

There is ongoing research into the toxicity and environmental impact of this compound. It has been compared to other biocides like DDT due to its widespread use and potential health concerns . Studies focus on its efficacy, kinetics, and toxicity to ensure safe usage.

Mécanisme D'action

Target of Action

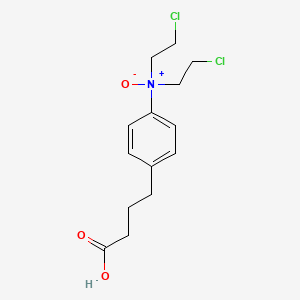

The primary target of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride, also known as 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride, is microbial growth . This compound is a derivative of Isothiazolidin-3-one and is used as an antimicrobial agent . It is effective against a wide range of organisms, including bacteria, fungi, and algae .

Mode of Action

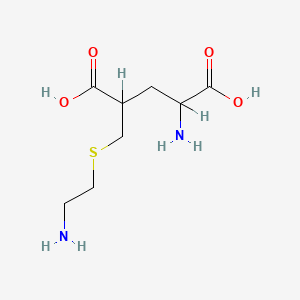

The compound works by oxidizing thiol-containing residues in these organisms . This action disrupts the normal functioning of the microbial cells, leading to their death . The compound’s interaction with its targets is rapid and irreversible, which contributes to its effectiveness as a biocide .

Biochemical Pathways

This disruption can lead to cell death and prevent the growth and reproduction of microorganisms .

Result of Action

The result of the compound’s action is the effective inhibition of microbial growth . This makes it useful in a variety of applications, including the control of microbial growth in water-containing solutions . It has also been tested for inhibition of PCAF (P300/CBP-associated factor) activity, showing potent inhibitory effects .

Action Environment

The efficacy and stability of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride can be influenced by various environmental factors. For example, in a study on biodiesels with varying levels of contamination, it was found that the biocide had only a transitory inhibitory effect and took over 7 days to begin working at a concentration of 400 ppmv . Therefore, the compound’s action may be less effective in environments with high levels of contamination or in the presence of certain substances .

Safety and Hazards

Propriétés

IUPAC Name |

5-chloro-2-methyl-1,2-thiazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNOS.ClH/c1-6-4(7)2-3(5)8-6;/h2H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVYUPIYFIVQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(S1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26172-55-4 (Parent) | |

| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026530030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5067219 | |

| Record name | 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride | |

CAS RN |

26530-03-0 | |

| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26530-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026530030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methyl-2H-isothiazol-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfinylacetamide](/img/structure/B1198670.png)

![2-[[5-(4-fluorophenyl)-1-methyl-2-imidazolyl]thio]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B1198672.png)

![N-[2-(2-ethyl-5-tetrazolyl)phenyl]-4-(1-tetrazolyl)benzamide](/img/structure/B1198674.png)